ethyl 4-(2-chlorophenyl)-5-cyano-2-methyl-6-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,4-dihydropyridine-3-carboxylate
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Overview
Description
Ethyl 4-(2-chlorophenyl)-5-cyano-6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-2-methyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a dihydropyridine ring, a chlorophenyl group, and a quinoline derivative. Its multifaceted structure allows it to participate in various chemical reactions and makes it a valuable compound in medicinal chemistry and other fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-chlorophenyl)-5-cyano-2-methyl-6-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dihydropyridine Ring: The dihydropyridine ring is synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the dihydropyridine intermediate.
Attachment of the Quinoline Derivative: The quinoline derivative is attached via a thioether linkage, which involves the reaction of a quinoline thiol with an appropriate electrophilic intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-chlorophenyl)-5-cyano-6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-2-methyl-1,4-dihydropyridine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
Ethyl 4-(2-chlorophenyl)-5-cyano-6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-2-methyl-1,4-dihydropyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new pharmaceuticals, particularly as a lead compound for designing drugs targeting specific biological pathways.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of ethyl 4-(2-chlorophenyl)-5-cyano-2-methyl-6-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,4-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The dihydropyridine ring is known to interact with calcium channels, potentially affecting calcium ion flow in cells. The quinoline derivative may also interact with DNA or proteins, influencing various cellular processes.
Comparison with Similar Compounds
Ethyl 4-(2-chlorophenyl)-5-cyano-6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-2-methyl-1,4-dihydropyridine-3-carboxylate can be compared with similar compounds such as:
Nifedipine: A well-known dihydropyridine calcium channel blocker used in the treatment of hypertension.
Amlodipine: Another dihydropyridine derivative used as an antihypertensive agent.
Quinoline Derivatives: Compounds like chloroquine and hydroxychloroquine, which are used as antimalarial drugs.
The uniqueness of ethyl 4-(2-chlorophenyl)-5-cyano-2-methyl-6-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,4-dihydropyridine-3-carboxylate lies in its combined structural features, which allow it to participate in diverse chemical reactions and exhibit a broad range of biological activities.
Properties
IUPAC Name |
ethyl 4-(2-chlorophenyl)-5-cyano-6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O3S/c1-3-34-27(33)24-17(2)30-26(20(15-29)25(24)19-11-5-6-12-21(19)28)35-16-23(32)31-14-8-10-18-9-4-7-13-22(18)31/h4-7,9,11-13,25,30H,3,8,10,14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZWLFBKYHKNKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C#N)SCC(=O)N3CCCC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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